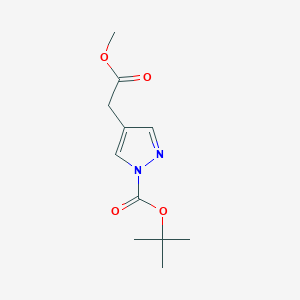
8-Chloro-4-isopropylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by chlorination and alkylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions: 8-Chloro-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
8-Chloro-4-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-4-isopropylquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the function of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite .
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Uniqueness: 8-Chloro-4-isopropylquinoline is unique due to the presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. These modifications can lead to improved pharmacokinetic properties and increased efficacy in various applications.
特性
分子式 |
C12H12ClN |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
8-chloro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChIキー |
LYDYOMDUFDTYPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


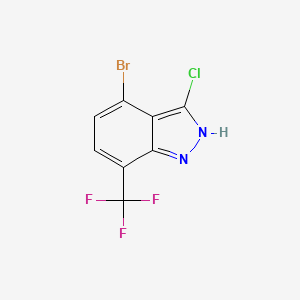
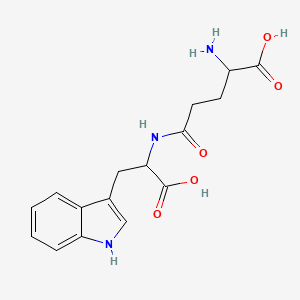
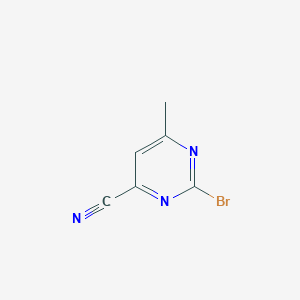
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
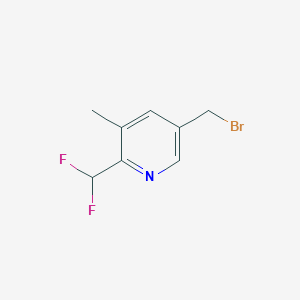
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
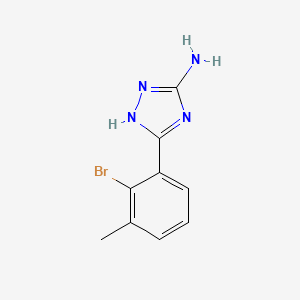
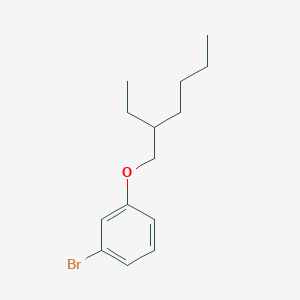
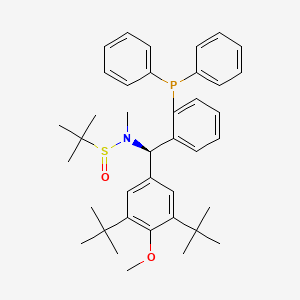
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
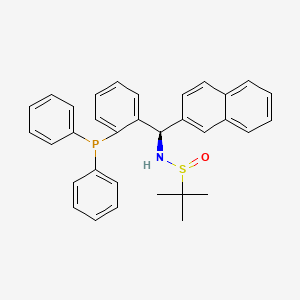
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
